KCN1 - 927823-01-6

KCN1

Catalog Number: EVT-287398
CAS Number: 927823-01-6
Molecular Formula: C26H27NO5S
Molecular Weight: 465.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KCN1, a novel synthetic sulfonamide, is a HIF pathway inhibitor with potential anticancer activity in vitro and in vivo anti-pancreatic cancer activities and preclinical pharmacology. KCN1 specifically inhibited HIF reporter gene activity in several glioma cell lines at the nanomolar level. KCN1 also downregulated transcription of endogenous HIF-1 target genes, such as VEGF, Glut-1, and carbonic anhydrase 9, in a hypoxia-responsive element (HRE)-dependent manner. KCN1 potently inhibited the growth of subcutaneous malignant glioma tumor xenografts with minimal adverse effects on the host.
Classification

KCN1 is classified as an anticancer agent and belongs to the broader category of sulfonamide compounds. Its mechanism involves the disruption of the interaction between hypoxia-inducible factor-1 alpha and transcriptional co-activators, thereby inhibiting tumor growth.

Synthesis Analysis

The synthesis of KCN1 involves a multi-step process that has been meticulously detailed in scientific literature. The compound can be synthesized through a four-step method that includes:

  1. Formation of the Sulfonamide Linkage: The initial step involves reacting an appropriate amine with a sulfonyl chloride to form the sulfonamide.
  2. Alkylation: The next step typically involves alkylating the nitrogen atom of the sulfonamide with a suitable alkyl halide to introduce the chromenyl moiety.
  3. Purification: The product is purified using techniques such as recrystallization or chromatography.
  4. Characterization: The final compound is characterized using spectroscopic methods including UV, IR, and NMR spectroscopy to confirm its structure and purity.

The synthesis parameters are critical; for instance, controlling temperature and reaction time can significantly affect yield and purity. A notable formulation for systemic delivery involved preparing a stock solution in a 1:1 mix of ethanol and Cremophor EL, which was then diluted for administration .

Molecular Structure Analysis

KCN1 features a complex molecular structure characterized by:

The molecular formula for KCN1 is C19H22N2O4SC_{19}H_{22}N_2O_4S, with a molecular weight of 378.45 g/mol. The compound's structure has been confirmed through various analytical techniques, ensuring that it meets the desired specifications for further biological testing .

Chemical Reactions Analysis

KCN1 primarily participates in reactions that modulate cellular pathways related to cancer proliferation. Key reactions include:

  • Inhibition of HIF-1 Pathway: KCN1 disrupts the assembly of the HIF-1 transcription complex, thereby inhibiting downstream target genes such as vascular endothelial growth factor and glucose transporter 1.
  • Cell Cycle Regulation: In vitro studies have shown that KCN1 induces cell cycle arrest in various cancer cell lines by modulating proteins involved in cell cycle progression (e.g., E2F1, Cyclin D) and increasing levels of cyclin-dependent kinase inhibitors (e.g., p21, p27) .

These reactions suggest that KCN1 acts through multiple mechanisms to exert its anticancer effects.

Mechanism of Action

The mechanism by which KCN1 exerts its anticancer effects is multifaceted:

  • HIF-Independent Pathway: Recent studies indicate that KCN1 can exert cytostatic effects independent of HIF-1α activity, suggesting alternative pathways are involved.
  • Disruption of Protein Interactions: KCN1 interferes with the interaction between HIF-1α and co-activators such as p300/CBP, leading to reduced transcriptional activity related to tumor growth.
  • Cell Cycle Arrest: By modulating the expression of cell cycle regulatory proteins, KCN1 effectively halts cell proliferation in various cancer types .

This complex interplay highlights KCN1's potential as a versatile therapeutic agent.

Physical and Chemical Properties Analysis

KCN1 possesses several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water, which can affect its bioavailability.
  • Stability: The compound demonstrates stability under physiological conditions but may undergo metabolism via phase I enzymes in vivo, indicating potential pathways for degradation .
  • Melting Point: Specific melting point data are not widely reported but are essential for characterization during synthesis.

These properties are crucial for understanding how KCN1 behaves in biological systems and its potential formulation challenges.

Applications

KCN1 shows promise in various scientific applications:

  • Cancer Therapy: Its primary application lies in oncology as an anticancer agent targeting gliomas and potentially other cancers due to its ability to inhibit HIF pathways.
  • Research Tool: KCN1 serves as a valuable tool for studying hypoxia-related mechanisms in cancer biology.
  • Pharmacological Development: Given its favorable safety profile observed in preliminary studies, KCN1 may be developed further into clinical therapies for treating malignant tumors .

Properties

CAS Number

927823-01-6

Product Name

KCN1

IUPAC Name

N-[(2,2-dimethylchromen-6-yl)methyl]-3,4-dimethoxy-N-phenylbenzenesulfonamide

Molecular Formula

C26H27NO5S

Molecular Weight

465.6 g/mol

InChI

InChI=1S/C26H27NO5S/c1-26(2)15-14-20-16-19(10-12-23(20)32-26)18-27(21-8-6-5-7-9-21)33(28,29)22-11-13-24(30-3)25(17-22)31-4/h5-17H,18H2,1-4H3

InChI Key

IPZJNJPAVPZHJM-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C(O1)C=CC(=C2)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC)C

Solubility

Soluble in DMSO, not in water

Synonyms

3,4-dimethoxy-N-((2,2-dimethyl-2H-chromen-6-yl)methyl)-N-phenylbenzenesulfonamide
KCN1 compound

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.